20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide
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Overview
Description
20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide is a complex organic compound with significant potential in various scientific fields. This compound is structurally related to thalidomide and its analogs, which are known for their immunomodulatory and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide typically involves multi-step organic synthesis. One common method starts with 3-nitrophthalic anhydride, which reacts with 3-amino-2,6-piperidinedione to form an intermediate product. This intermediate is then reduced in the presence of hydrogen gas and a palladium catalyst (Pd/C) to yield the final compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow chemistry techniques. This method enhances safety, reproducibility, and efficiency, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential to modulate biological pathways.
Medicine: Explored for its anti-cancer and immunomodulatory properties, similar to thalidomide and its analogs.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The exact mechanism of action of 20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide is not fully elucidated. it is believed to inhibit tumor necrosis factor-alpha (TNF-alpha) production, enhance T cell and natural killer (NK) cell activity, and promote antibody-dependent cellular cytotoxicity (ADCC) . These actions contribute to its potential therapeutic effects in cancer and immune-related diseases .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-cancer properties.
Lenalidomide: An analog of thalidomide with enhanced anti-cancer activity.
Pomalidomide: Another thalidomide analog with potent anti-cancer effects.
Uniqueness
20-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12,15,18-hexaoxaicosan-1-amide is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to its analogs .
Properties
Molecular Formula |
C27H38N4O11 |
---|---|
Molecular Weight |
594.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C27H38N4O11/c28-6-7-37-8-9-38-10-11-39-12-13-40-14-15-41-16-17-42-18-23(33)29-20-3-1-2-19-24(20)27(36)31(26(19)35)21-4-5-22(32)30-25(21)34/h1-3,21H,4-18,28H2,(H,29,33)(H,30,32,34) |
InChI Key |
PJGOICULSRIDLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCOCCOCCN |
Origin of Product |
United States |
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